molecular formula C16H13BrO2S B031655 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene CAS No. 176672-06-3

3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene

Cat. No. B031655
M. Wt: 349.2 g/mol
InChI Key: UMSZQHJDTPXYLU-UHFFFAOYSA-N
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Description

"3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene" is a compound belonging to the benzo[b]thiophene family. Benzo[b]thiophenes are heterocyclic compounds that have been studied for various applications due to their unique chemical properties.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including compounds similar to the one , typically involves bromination, nitration, and other substitution reactions. For instance, Clarke, Scrowston, and Sutton (1973) investigated the bromination and other reactions of 4-methoxybenzo[b]thiophen derivatives (Clarke, Scrowston, & Sutton, 1973) Additionally, Kobayashi et al. (2010) demonstrated the synthesis of 3-substituted benzo[b]thiophenes from α-substituted 2-bromo-β-methoxystyrenes, which may be relevant to the synthesis of the compound (Kobayashi, Nakai, Fukamachi, & Konishi, 2010).

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substituents on this basic structure, such as methoxy and bromo groups, influence the overall molecular geometry and properties. For instance, the study by Hyeong Choi et al. (2010) on a related compound highlights the planar nature of the 3-methoxyphenyl unit and its impact on molecular structure (Choi, Shim, Han, Kang, & Sung, 2010).

Chemical Reactions and Properties

Benzo[b]thiophene derivatives undergo various chemical reactions, including electrophilic substitution, as discussed by Campaigne, Dinner, and Haseman (1971) (Campaigne, Dinner, & Haseman, 1971). These reactions are influenced by the nature of the substituents on the thiophene ring.

Scientific Research Applications

  • Synthesis Methods :

    • 3-Benzo[b]thienyl-lithium, an intermediate for synthesizing 3-substituted benzo[b]thiophens, is derived from similar compounds (Dickinson & Iddon, 1968).
    • A method to synthesize 3-substituted benzo[b]thiophenes from substituted 2-bromo-β-methoxystyrenes involves bromine-lithium exchange, sulfur reaction, and hydriodic acid treatment (Kobayashi et al., 2010).
    • An improved synthesis method for 6-methoxy-2-(4-methoxyphenyl)benzothiophene using methanesulfonic acid, which enhances raloxifene hydrochloride production, has been developed (Liao Qing-jiang, 2003).
  • Pharmaceutical Applications :

    • Synthesis of biologically active compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and methoxymethyl-substituted arylphenols was achieved (Akbaba et al., 2010).
    • The synthesis of Arzoxifene, a pharmaceutical compound, utilized 6-Methoxy-2-(4-bromophenyl)benzo[b]thiophene as a key intermediate (Ji Ya-fei, 2011).
  • Chemical Properties and Reactions :

    • Reactions of benzo[b]thiophen derivatives yield various products, including 2,7-disubstituted derivatives, through processes like dibromination and dinitration (Clarke et al., 1973).
    • Studies on the self-condensation of 3-halogeno-4-methoxyphenylpropiolic acids show the formation of complex compounds like halogeno-naphthalene-dicarboxylic anhydrides (Baddar et al., 1968).
    • Efficient synthesis of substituted benzo[b]thiophenes at lower temperatures with limited usage of reagents has been achieved, improving upon traditional methods (Pié & Marnett, 1988).
  • Novel Compounds and Reactions :

    • Synthesis of unusual fused heterocycles like 2,3-diarylquinolines and 2,3-diaryltetrahydroquinolines using benzo[b]thiophene derivatives illustrates the versatility of these compounds in creating complex molecules (Fournier dit Chabert et al., 2006).

properties

IUPAC Name

3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSZQHJDTPXYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene

Synthesis routes and methods I

Procedure details

To a 500 mL round bottom flask containing 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (22 g, 81 mmol) in THF (250 mL) at 0° C. was added NBS (15 g, 84 mmol). The reaction mixture was stirred at 0° C. for 60 min and then allowed to warm to room temperature and stirred for an additional 2 h. Upon completion the reaction mixture was concentrated to 50% volume and quenched with sat. aq. sodium thiosulfate solution. The resulting solution was extracted with diethyether 3× and the combined organic solvent was dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford 3-bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene (27.5 g, 79 mmol, 97% yield). 1H NMR (400 MHz, CDCl3) δ ppm=7.63 (d, J=9.1 Hz, 1H), 7.55-7.61 (m, 2H), 7.19 (d, J=2.5 Hz, 1H), 6.96-7.02 (m, 1H), 6.87-6.95 (m, 2H), 3.81 (s, 3H), 3.79 (s, 3H).
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene (27.0 g, 100 mmol)in 1.10 L of chloroform at 60° C. was added bromine (15.98 g, 100 mmol) dropwise dissolved in 200 mL of chloroform. After the addition was complete, the reaction was cooled to room temperature, and the solvent removed in vacuo to provide 34.2 g (100%) of 2-(4-methoxyphenyl)-3-bromo-6-methoxybenzo[b]thiophene as a white solid. mp 83-85° C. 1H NMR (DMSO-d6) δ7.70-7.62 (m, 4H), 7.17 (dd, J=8.6, 2.0 Hz, 1H), 7.09 (d, J=8.4 Hz, 2H). FD mass spec: 349, 350. Anal. Calcd. for C16H13BrO2S: C, 55.03; H, 3.75. Found: C, 54.79; H, 3.76.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (27.0 g, 100 mmol) in 1.10 L of CHCl3 at 60° C. was added bromine (15.98 g, 100 mmol) dropwise as a solution in 200 mL of CHCl3. After the addition was complete, the reaction was cooled to room temperature, and the solvent removed in vacuo to provide 34.2 g (100%) of 6-methoxy-2-(4-methoxyphenyl)-3-bromobenzo[b]thiophene as a white solid. mp 83-85° C. 1H NMR (DMSO-d6) δ7.70-7.62 (m, 4H), 7.17 (dd, J=8.6, 2.0 Hz, 1H), 7.09 (d, J=8.4 Hz, 2H). FD mass spec: 349, 350. Anal. Calcd. for C16H13O2SBr: C, 55.03; H, 3.75. Found: C, 54.79; H, 3.76.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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